Trivinylethoxysilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

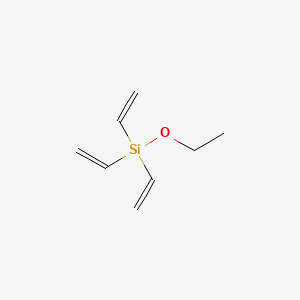

Structure

3D Structure

Properties

IUPAC Name |

tris(ethenyl)-ethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14OSi/c1-5-9-10(6-2,7-3)8-4/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGNFSBDYRZOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C=C)(C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9072109 | |

| Record name | Silane, triethenylethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70693-56-0 | |

| Record name | Triethenylethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70693-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, triethenylethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070693560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethenylethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, triethenylethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9072109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethoxyvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trivinylethoxysilane CAS 70693-56-0 properties

An In-depth Technical Guide to Trivinylethoxysilane (CAS 70693-56-0)

For Researchers, Scientists, and Development Professionals

Abstract

This compound (CAS 70693-56-0) is an organosilane compound featuring a central silicon atom bonded to three vinyl groups and one ethoxy group. This unique bifunctionality allows it to act as a versatile molecular bridge between inorganic materials and organic polymers. The ethoxy group can hydrolyze to form reactive silanols, which bond to inorganic substrates, while the vinyl groups can polymerize or co-polymerize with organic resins. This guide provides a comprehensive overview of its known physicochemical properties, safety information, and typical applications based on its chemical nature, supported by data on closely related vinylsilane compounds.

Chemical Identity and Structure

This compound is characterized by its distinct molecular structure, which is the foundation of its reactivity and utility.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | tris(ethenyl)-ethoxysilane | [1] |

| CAS Number | 70693-56-0 | [1][2] |

| Molecular Formula | C₈H₁₄OSi | [1][2] |

| Molecular Weight | 154.28 g/mol | [1][2][3] |

| Canonical SMILES | CCO--INVALID-LINK--(C=C)C=C | [1] |

| InChI | InChI=1S/C8H14OSi/c1-5-9-10(6-2,7-3)8-4/h6-8H,2-5H2,1H3 | [1] |

| InChIKey | FBGNFSBDYRZOSE-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are crucial for determining appropriate handling, storage, and application conditions.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless, clear liquid | [4] |

| Density | 0.847 g/cm³ | [2][3] |

| Boiling Point | 146-147 °C | [2][3] |

| Melting Point | < 0 °C | [2][3] |

| Flash Point | 26 °C | [2] |

| Vapor Pressure | 10.5 mmHg at 25 °C | [2] |

| Refractive Index | 1.4372 | [2] |

| Water Solubility | Insoluble, reacts slowly with moisture |[2][3] |

Reactivity and Mechanism of Action

The utility of this compound stems from its dual reactivity. The ethoxy group provides a pathway for bonding to inorganic surfaces, while the vinyl groups allow for integration into organic polymer matrices.

-

Hydrolysis: In the presence of water, the ethoxy group hydrolyzes to form a reactive silanol (Si-OH) group and ethanol. This reaction is often the first step in the coupling process.

-

Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups on the surface of inorganic substrates (like glass, metal oxides, or silica) to form stable covalent Si-O-Substrate bonds. They can also self-condense to form siloxane (Si-O-Si) oligomers.

-

Polymerization: The three vinyl groups can participate in free-radical polymerization or be grafted onto existing polymer chains, creating a durable covalent link between the inorganic substrate and the organic resin.

Figure 2: Hydrolysis and condensation pathway of this compound.

Potential Applications

While specific application data for CAS 70693-56-0 is limited, based on the well-documented uses of analogous vinylsilanes like vinyltrimethoxysilane, its primary roles are as a coupling agent and crosslinker.[4][5]

-

Coupling Agent: It can dramatically improve the adhesion between inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices such as polyethylene, polypropylene, and acrylics.[4] This enhances the mechanical properties, such as tensile strength and impact resistance, of the final composite material.[5]

-

Adhesion Promoter: In coatings, adhesives, and sealants, it improves bonding to inorganic substrates like glass and metal, leading to enhanced durability and resistance to environmental factors.[4][5]

-

Crosslinking Agent: It is used in the preparation of moisture-curing polymers. The silane moiety can crosslink upon exposure to moisture, improving heat resistance and mechanical strength in applications like cable insulation and pipes.

-

Surface Modifier: It can be used to render surfaces hydrophobic (water-repellent).[5]

Figure 3: Role of this compound as a molecular bridge.

Experimental Protocols

Representative Synthesis of a Vinylalkoxysilane

Objective: To synthesize a vinylalkoxysilane by reacting trichlorovinylsilane with an alcohol (ethanol in this case).

Materials:

-

Trichlorovinylsilane

-

Anhydrous Ethanol

-

A weak base for neutralization (e.g., sodium methoxide)[6]

-

Reaction flask with a stirrer, thermometer, and reflux condenser

Procedure:

-

Setup: Assemble the reaction flask in a fume hood, equipped for heating, stirring, and reflux. Control the condenser temperature to manage the release of HCl gas byproduct.[6]

-

Reaction: Charge the reaction flask with trichlorovinylsilane.

-

Addition: Slowly add anhydrous ethanol to the stirred trichlorovinylsilane. The reaction is exothermic and will produce hydrogen chloride (HCl) gas, which must be safely vented or neutralized.

-

Heating: After the addition is complete, heat the mixture under reflux for several hours to drive the reaction to completion.[7]

-

Neutralization: Cool the reaction mixture. Add a neutralizing agent, such as sodium methoxide, to quench the remaining HCl.[6]

-

Purification: Remove the resulting salt by filtration. The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.[6]

Figure 4: General workflow for the synthesis of this compound.

Safety and Handling

This compound is a reactive and flammable chemical that requires careful handling.

Table 3: Hazard and Precautionary Information

| Category | Statement | Reference |

|---|---|---|

| Risk Phrases | R36/37/38: Irritating to eyes, respiratory system and skin. | [2] |

| Safety Phrases | S16: Keep away from sources of ignition. | [2] |

| S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. | [2] | |

| S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [2] | |

| Health Hazards | May cause immediate or delayed severe eye irritation. | [3] |

| May produce skin irritation or contact dermatitis. | [3] |

| | Inhalation may irritate the respiratory tract. |[3] |

Handling and Storage:

-

Ventilation: Use only in a well-ventilated area or with local exhaust ventilation.[3]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and protective clothing.[2] A NIOSH-approved respirator may be required if exposure limits are exceeded.[3]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[8] Keep the container tightly closed. The material is sensitive to moisture.[2]

-

Fire Fighting: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[3]

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[3]

-

Skin: Flush with water, then wash with soap and water.[3]

-

Inhalation: Move the exposed individual to fresh air. Administer oxygen if needed and call a physician.[3]

-

Ingestion: If the person is conscious, give one full cup of water to dilute the material. Do not induce vomiting. Seek immediate medical attention.[3]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chembk.com [chembk.com]

- 3. gelest.com [gelest.com]

- 4. chinacouplingagents.com [chinacouplingagents.com]

- 5. Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry - Siwin [siwinsilicone.com]

- 6. CN103396434A - Synthesis method of vinyltrimethoxysilane oligomer - Google Patents [patents.google.com]

- 7. Vinyltrimethoxysilane synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Trivinylethoxysilane molecular formula and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Formula and Structure

Trivinylethoxysilane is an organosilicon compound with the systematic IUPAC name tris(ethenyl)-ethoxysilane. Its molecular and structural details are fundamental to understanding its reactivity and applications.

The structure consists of a central silicon atom bonded to three vinyl (-CH=CH2) groups and one ethoxy (-OCH2CH3) group. The vinyl groups provide sites for polymerization and other organic reactions, while the ethoxy group can be hydrolyzed to form a reactive silanol group.

Caption: Molecular structure of this compound.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available physical and chemical properties based on supplier technical data sheets.

| Property | Value | Reference |

| Molecular Weight | 154.28 g/mol | [1][2][3][4] |

| Boiling Point | 146 °C | [1][4] |

| Melting Point | <0°C | [1][4] |

| Density | 0.847 g/cm³ | [1][4] |

| Refractive Index | 1.4372 | [1][4] |

| Flash Point | 26 °C | [1] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not readily found in the surveyed literature. However, a general approach for the synthesis of vinylalkoxysilanes can be inferred from methods used for analogous compounds.

General Synthesis of Vinylalkoxysilanes (Illustrative, not specific to this compound):

A common industrial method for the synthesis of vinylalkoxysilanes is the direct reaction of a vinyl-substituted chlorosilane with an alcohol. For instance, the synthesis of a related compound, vinyltrimethoxysilane, involves the reaction of vinyltrichlorosilane with methanol.

This process typically involves the following steps:

-

Reaction: Vinyltrichlorosilane is reacted with an alcohol (in this case, ethanol would be the reactant for an ethoxy silane) in a suitable reactor. This is an exothermic reaction and requires careful temperature control.

-

Neutralization: The reaction produces hydrogen chloride (HCl) as a byproduct, which needs to be neutralized, often with a base such as sodium methoxide.

-

Purification: The final product is then purified by distillation to remove any unreacted starting materials, byproducts, and the neutralization salts.

It is crucial to note that this is a generalized pathway and the specific reaction conditions, such as temperature, pressure, catalysts, and purification methods, would need to be optimized for the synthesis of this compound.

Role as a Coupling Agent and Signaling Pathway

The primary application of organosilanes like this compound is as a coupling agent to improve the adhesion between inorganic substrates (like glass, metals, and silica) and organic polymers. The mechanism involves a dual-reaction pathway.

Caption: General reaction pathway of this compound as a coupling agent.

-

Hydrolysis: The ethoxy group of this compound reacts with water to form a reactive silanol intermediate (Si-OH) and ethanol as a byproduct.

-

Condensation: The silanol groups can then condense with hydroxyl groups present on the surface of an inorganic substrate, forming stable covalent siloxane bonds (Si-O-Substrate).

-

Organic Interaction: The three vinyl groups on the silicon atom are available to react and copolymerize with an organic polymer matrix, thus creating a strong and durable interface between the inorganic and organic phases.

Spectroscopic Data

As of the latest literature search, detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, ²⁹Si NMR, IR, and Mass Spectrometry) specifically for this compound is not publicly available. Researchers requiring this information would need to perform their own analytical characterization. For reference, related vinylsilane compounds exhibit characteristic signals corresponding to the vinyl and alkoxy groups. For instance, in ¹H NMR, the vinyl protons typically appear in the range of 5.8-6.2 ppm, while the ethoxy group's methylene and methyl protons would be expected around 3.8 ppm and 1.2 ppm, respectively.

Conclusion

This compound is a promising organosilane coupling agent with a molecular structure that makes it suitable for applications requiring robust adhesion between dissimilar materials. While comprehensive experimental data is scarce, its fundamental properties and the well-understood chemistry of vinylalkoxysilanes provide a strong basis for its application in materials science research and development. Further investigation is warranted to fully characterize its properties and explore its potential in advanced applications, including in the development of novel drug delivery systems and biomedical devices where surface modification is critical.

References

Synthesis of Trivinylethoxysilane: A Technical Guide for Research Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Trivinylethoxysilane is a valuable organosilicon compound with a unique combination of a reactive ethoxy group and three vinyl functionalities. This structure makes it a significant monomer and crosslinking agent in the synthesis of specialized polymers and materials for research and development, including applications in drug delivery systems and advanced materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the Grignard reaction pathway. Detailed experimental protocols, purification methods, and thorough characterization data are presented to aid researchers in the successful laboratory-scale synthesis of this versatile compound.

Introduction

Organosilanes are a class of silicon-based compounds that have found extensive use in a myriad of scientific and industrial applications. Their utility stems from the unique properties imparted by the silicon atom, which can be functionalized with a wide range of organic groups. This compound, in particular, is a trifunctional organosilane characterized by the presence of three vinyl groups and one ethoxy group attached to a central silicon atom. The vinyl groups offer sites for polymerization and other addition reactions, while the ethoxy group can undergo hydrolysis and condensation, allowing it to bond with inorganic substrates or form siloxane networks. These characteristics make this compound a valuable building block in materials science and for the development of novel drug delivery vehicles. This guide will focus on the practical synthesis of this compound for research purposes.

Synthetic Methodologies

The synthesis of this compound can be approached through several chemical pathways. The most common and reliable method for laboratory-scale synthesis is the Grignard reaction, which involves the reaction of a vinyl Grignard reagent with a suitable silicon precursor. An alternative, though less common, approach is the direct hydrosilylation of a divinyl-substituted silane. For the purposes of this guide, we will provide a detailed protocol for the Grignard-based synthesis.

Grignard Reaction Synthesis

The Grignard reaction is a robust method for forming carbon-silicon bonds. In the synthesis of this compound, vinylmagnesium bromide is reacted with triethoxychlorosilane.

Reaction Scheme:

3 CH₂=CHMgBr + ClSi(OCH₂CH₃)₃ → (CH₂=CH)₃Si(OCH₂CH₃) + 3 MgBrCl

This reaction proceeds via the nucleophilic attack of the vinyl group from the Grignard reagent on the electrophilic silicon atom of the triethoxychlorosilane, displacing the chloride.

Experimental Protocols

The following protocols provide a detailed step-by-step guide for the synthesis of this compound via the Grignard reaction.

Preparation of Vinylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

Procedure:

-

All glassware should be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

Add a small portion of anhydrous THF to just cover the magnesium turnings.

-

Dissolve vinyl bromide in anhydrous THF in the dropping funnel.

-

Add a small amount of the vinyl bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brownish color.

Synthesis of this compound

Materials:

-

Freshly prepared vinylmagnesium bromide solution in THF

-

Triethoxychlorosilane

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve triethoxychlorosilane in anhydrous THF in a dropping funnel.

-

Add the triethoxychlorosilane solution dropwise to the stirred Grignard reagent at 0 °C. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath. This will precipitate magnesium salts.

-

Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound is purified by fractional distillation under reduced pressure.

Procedure:

-

Set up a fractional distillation apparatus with a short Vigreux column.

-

Heat the crude product gently under vacuum.

-

Collect the fraction that distills at the boiling point of this compound. The boiling point is approximately 65-67 °C at 15 mmHg.[1]

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The following tables summarize the expected characterization data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₄OSi |

| Molecular Weight | 154.28 g/mol [1] |

| Boiling Point | 65-67 °C at 15 mmHg[1] |

| Appearance | Colorless liquid |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): 5.8-6.2 (m, 9H, vinyl protons), 3.8 (q, 2H, -OCH₂CH₃), 1.2 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~136 (vinyl CH), ~133 (vinyl CH₂), ~58 (-OCH₂), ~18 (-CH₃) |

| FT-IR (neat) | ν (cm⁻¹): ~3050 (C-H stretch, vinyl), ~2970 (C-H stretch, alkyl), ~1600 (C=C stretch, vinyl), ~1080 (Si-O-C stretch) |

| Mass Spec. (EI) | m/z: 154 (M⁺), fragments corresponding to loss of vinyl and ethoxy groups |

Visualizations

Synthesis Workflow

References

Trivinylethoxysilane: A Technical Guide to Chemical Compatibility and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data specifically for trivinylethoxysilane (CAS No. 70693-56-0) is limited in publicly available literature. This guide provides an in-depth overview of its expected chemical compatibility and reactivity based on the well-established chemistry of vinylsilanes and ethoxysilanes. All protocols and compatibility data should be treated as general guidelines and require empirical validation for specific applications.

Introduction

This compound, with the IUPAC name tris(ethenyl)-ethoxysilane and the chemical formula C8H14OSi, is a unique organosilane compound featuring three reactive vinyl groups and a hydrolyzable ethoxy group. This trifunctional structure suggests its potential as a versatile crosslinking agent, adhesion promoter, and surface modifier in the synthesis of advanced polymers and composite materials. Understanding its chemical compatibility and reactivity is paramount for its effective and safe utilization in research and development.

Chemical Compatibility

General Compatibility Guidelines:

-

Organic Solvents: Generally soluble in common non-polar and polar aprotic organic solvents such as hydrocarbons (hexane, toluene), ethers (diethyl ether, THF), and chlorinated hydrocarbons (dichloromethane, chloroform).[1] Compatibility with polar protic solvents like alcohols is possible, but these can participate in hydrolysis, especially in the presence of water and a catalyst.

-

Water: Insoluble in neutral water, but will slowly hydrolyze at the interface.[1] The presence of acids or bases will catalyze this reaction.

-

Acids: Reactive with strong acids, which can catalyze both the hydrolysis of the ethoxy group and potentially promote polymerization of the vinyl groups.[2]

-

Bases: Reactive with strong bases, which also catalyze the hydrolysis of the ethoxy group.[2]

-

Oxidizing Agents: The vinyl groups are susceptible to oxidation by strong oxidizing agents. Such contact should be avoided.[3][4]

-

Plastics and Elastomers: Compatibility with plastics and elastomers will vary greatly depending on the polymer. Testing is required to determine suitability. As a reactive monomer, it is intended to be incorporated into polymer systems.

Inferred Chemical Compatibility Data:

The following table provides an estimated compatibility profile. It is crucial to perform independent testing before any application.

| Chemical Class | Representative Chemicals | Inferred Compatibility | Notes |

| Alcohols | Methanol, Ethanol, Isopropanol | Limited (Reactive) | Can undergo transesterification or hydrolysis, especially with catalysts. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Good | Generally compatible as solvents. |

| Aromatic Hydrocarbons | Toluene, Xylene | Good | Generally compatible as solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone | Good | Generally compatible, but reactivity with enolates is possible under basic conditions. |

| Esters | Ethyl Acetate | Good | Generally compatible under neutral conditions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Good | Generally compatible as solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | Good | Generally compatible. |

| Acids, Strong (non-oxidizing) | Hydrochloric Acid, Sulfuric Acid | Not Recommended | Catalyzes rapid hydrolysis and potential polymerization.[2] |

| Bases, Strong | Sodium Hydroxide, Potassium Hydroxide | Not Recommended | Catalyzes rapid hydrolysis.[2] |

| Oxidizing Agents | Peroxides, Permanganates | Not Recommended | Vinyl groups are susceptible to oxidation.[3][4] |

| Water | Deionized Water | Limited (Reactive) | Slow hydrolysis occurs; catalyzed by acid or base.[1] |

Reactivity

The reactivity of this compound is dominated by two key functionalities: the ethoxy group attached to the silicon atom and the three vinyl groups.

Hydrolysis and Condensation of the Ethoxy Group

The silicon-ethoxy bond is susceptible to hydrolysis in the presence of water, a reaction that can be catalyzed by either acids or bases.[5][6][7] This process is the foundational step for the use of alkoxysilanes as coupling agents and in sol-gel processes.

The hydrolysis reaction proceeds by the substitution of the ethoxy group (-OEt) with a hydroxyl group (-OH) to form a silanol, with ethanol as a byproduct.[5]

Reaction: Si-OCH2CH3 + H2O ⇌ Si-OH + CH3CH2OH

The resulting silanol groups are highly reactive and can undergo condensation with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane bonds (Si-O-Si).[5][8]

Self-Condensation: 2 R-Si(vinyl)2-OH → R-Si(vinyl)2-O-Si(vinyl)2-R + H2O

Surface Condensation: R-Si(vinyl)2-OH + HO-Substrate → R-Si(vinyl)2-O-Substrate + H2O

The kinetics of these reactions are influenced by several factors:

-

pH: Hydrolysis is generally faster in acidic or basic conditions compared to neutral pH.[5][7] Condensation rates are typically lowest at a pH of around 4.

-

Water Concentration: The rate of hydrolysis is dependent on the concentration of water.

-

Catalyst: The presence of acid or base catalysts significantly accelerates the hydrolysis rate.[5]

-

Solvent: The choice of solvent can influence the solubility of reactants and the reaction kinetics.

Reactions of the Vinyl Groups

The three vinyl groups (CH2=CH-) on the silicon atom are susceptible to a variety of addition reactions, most notably polymerization.

The vinyl groups of this compound can undergo free-radical, anionic, or coordination polymerization.[9] The presence of three vinyl groups allows for the formation of a highly crosslinked polymer network, which can impart thermal stability, mechanical strength, and chemical resistance to the resulting material.[10][11]

Polymerization can be initiated by:

-

Radical Initiators: Such as peroxides or azo compounds, often activated by heat or UV radiation.[12]

-

Anionic Initiators: Such as organolithium compounds.[9]

-

Ziegler-Natta Catalysts: For coordination polymerization.[9]

The vinyl groups can also participate in hydrosilylation reactions, where a silicon-hydride (Si-H) bond adds across the carbon-carbon double bond. This reaction is typically catalyzed by platinum complexes.

The vinyl groups can undergo electrophilic addition reactions with various electrophiles, such as halogens (Br2, Cl2) and strong acids (HBr, HCl).[13]

Experimental Protocols (General)

The following are generalized experimental protocols for reactions involving vinylsilanes. These should be adapted and optimized for this compound.

Protocol for Acid-Catalyzed Hydrolysis and Condensation

-

Materials: this compound, ethanol (or another suitable solvent), deionized water, and an acid catalyst (e.g., 0.1 M HCl).

-

Procedure: a. Prepare a solution of this compound in the chosen solvent (e.g., 1-5% by volume). b. In a separate container, prepare an aqueous solution of the acid catalyst. c. While stirring, add the acidic water solution to the silane solution. The molar ratio of water to silane should be at least 3:1 to ensure complete hydrolysis. d. Continue stirring at room temperature for a specified period (e.g., 1-24 hours) to allow for hydrolysis and condensation to occur. The progress of the reaction can be monitored by techniques such as FTIR or NMR spectroscopy.[14]

Protocol for Free-Radical Polymerization

-

Materials: this compound, a suitable solvent (e.g., toluene), and a free-radical initiator (e.g., benzoyl peroxide or AIBN).

-

Procedure: a. Dissolve the this compound and the initiator in the solvent in a reaction vessel equipped with a condenser and a nitrogen inlet. b. De-gas the solution by bubbling nitrogen through it for 15-30 minutes. c. Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 70-90 °C for AIBN) under a nitrogen atmosphere. d. Maintain the temperature and stir for the desired reaction time (e.g., 4-24 hours). e. Cool the reaction mixture and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol). f. Collect the polymer by filtration and dry under vacuum.

Safety and Handling

-

Flammability: Ethoxysilanes are flammable liquids. Handle in a well-ventilated area away from ignition sources.[3][4][15]

-

Moisture Sensitivity: this compound will react with moisture in the air to slowly hydrolyze, releasing ethanol. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[15]

-

Health Hazards: Avoid inhalation of vapors and contact with skin and eyes. The hydrolysis product, ethanol, has its own associated health effects. Safety data sheets for similar compounds suggest that vinylsilanes can cause skin and eye irritation.[3][4][16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][15][17]

Conclusion

This compound is a highly reactive trifunctional molecule with significant potential in materials science. Its chemistry is characterized by the hydrolysis and condensation of its ethoxy group and the polymerization and addition reactions of its three vinyl groups. While specific data for this compound is scarce, a strong understanding of its reactivity can be derived from the well-documented behavior of related vinylsilanes. Researchers and developers are encouraged to use this guide as a starting point, with the critical understanding that empirical validation is necessary for any specific application.

References

- 1. Use And Precautions Of Vinyl Silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. fishersci.com [fishersci.com]

- 4. gelest.com [gelest.com]

- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. silicorex.com [silicorex.com]

- 11. dakenchem.com [dakenchem.com]

- 12. researchgate.net [researchgate.net]

- 13. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 14. researchgate.net [researchgate.net]

- 15. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. chemicalbook.com [chemicalbook.com]

Trivinylethoxysilane: A Comprehensive Health and Safety Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trivinylethoxysilane is an organosilane compound with applications in various research and industrial settings. Due to its chemical reactivity, a thorough understanding of its health and safety considerations is paramount for professionals handling this substance. This guide provides a detailed overview of the potential hazards, safe handling procedures, and emergency responses associated with this compound, drawing from available safety data and information on structurally related vinylalkoxysilanes.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in a robust safety assessment. While specific quantitative data for this compound is not extensively available, the following table summarizes its known properties and includes data from the closely related compound, Vinyltrimethoxysilane, for comparison.

| Property | This compound | Vinyltrimethoxysilane (for comparison) |

| Molecular Formula | C8H14OSi | C5H12O3Si |

| Molecular Weight | 154.28 g/mol | 148.23 g/mol [1] |

| Appearance | Not specified; likely a liquid | Liquid[1] |

| Boiling Point | Not Determined | 123 °C[1] |

| Flash Point | Not Determined | 25.5 °C[1] |

| Solubility | Reacts with water[2] | Soluble in most organic solvents; insoluble in water |

| Stability | Stable, but reacts with water to liberate ethanol.[2] | Hydrolytically unstable[1] |

Toxicological Profile and Hazard Identification

This compound is classified as a flammable liquid and is associated with several health hazards.[2] The primary routes of exposure are inhalation, skin contact, and eye contact.

Hazard Classification:

-

Flammable Liquid: this compound is designated as a flammable liquid.[2]

-

Eye Irritation: May cause immediate or delayed severe eye irritation.[2]

-

Skin Irritation: May produce irritation or contact dermatitis.[2]

-

Inhalation: Inhalation of vapors may irritate the respiratory tract.[2]

The following table summarizes the known toxicological data for this compound and provides more detailed information from related vinylalkoxysilanes to offer a broader perspective on potential toxicity.

| Hazard | This compound | Vinyltrimethoxysilane (for comparison) | Trimethoxysilane (for comparison) |

| Acute Oral Toxicity | Not Determined | LD50 (rat) = 7.34 mL/kg[1] | LD50 (rat) = 1560 µL/kg[3] |

| Acute Dermal Toxicity | Not Determined | LD50 (rabbit) = 3.36 mL/kg[1] | LD50 (rabbit) = 6300 mg/kg[3] |

| Acute Inhalation Toxicity | May irritate the respiratory tract.[2] | Harmful if inhaled.[4] | LC50 (rat) = 42 ppm/4h[5] |

| Skin Corrosion/Irritation | May produce irritation or contact dermatitis.[2] | A mild skin irritant.[1] | Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | May cause immediate or delayed severe eye irritation.[2] | A mild eye irritant.[1] | Causes serious eye damage.[5] |

| Skin Sensitization | Not Determined | May cause an allergic skin reaction.[4] | No data available. |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is limited, standardized protocols are employed to assess the safety of related chemicals. The following are detailed methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure: A small area of the animal's back is clipped free of fur. A 0.5 mL aliquot of the test substance is applied to the clipped skin and covered with a gauze patch and occlusive dressing for a 4-hour exposure period.

-

Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of erythema and edema is scored on a scale of 0 (no effect) to 4 (severe). The mean scores for each observation point are used to calculate a primary irritation index.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This method evaluates the potential of a substance to cause damage to the eye.

-

Test Animals: Healthy, young adult albino rabbits with no pre-existing eye defects are used.

-

Procedure: A single 0.1 mL dose of the liquid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

-

Scoring: The ocular reactions are scored according to a standardized scale. The reversibility of any observed effects is also assessed.

Skin Sensitization - Local Lymph Node Assay (LLNA) - OECD Test Guideline 429

The LLNA is a murine model used to screen for the potential of a substance to cause skin sensitization.

-

Test Animals: Female CBA/J mice are commonly used.

-

Procedure: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days. A control group is treated with the vehicle alone.

-

Cell Proliferation Measurement: On day 5, a solution of 3H-methyl thymidine is injected intravenously. Three hours later, the animals are euthanized, and the auricular lymph nodes are excised. The incorporation of 3H-methyl thymidine, which is proportional to lymphocyte proliferation, is measured by scintillation counting.

-

Analysis: A stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group. An SI of 3 or greater is generally considered a positive result for sensitization.

Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when handling this compound.

-

Eye and Face Protection: Chemical worker's goggles are required. Do not wear contact lenses.[2] For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.

-

Hand Protection: Rubber, neoprene, or nitrile gloves should be worn.[2] Inspect gloves for any signs of degradation before use.

-

Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If exposure may exceed the Threshold Limit Value (TLV), a NIOSH-approved organic vapor respirator is necessary.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Engineering Controls

-

Ventilation: Local exhaust ventilation is required, and mechanical ventilation is recommended.[2]

-

Emergency Equipment: An eyewash station and emergency shower must be readily available in the immediate work area.[2]

Handling and Storage Procedures

-

Grounding: Containers require grounding during use to prevent static discharge.[2]

-

Storage: Store in sealed containers in a well-ventilated place, away from heat, open flames, and sparks.[2][6]

-

Incompatible Materials: Store away from oxidizing agents.[2] this compound reacts with water.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with flowing water for at least 15 minutes. Get medical attention.[2]

-

Skin Contact: Flush with water, then wash with soap and water.[2]

-

Inhalation: Move the exposed individual to fresh air. Administer oxygen if needed. Call a physician.[2]

-

Ingestion: Never give fluids or induce vomiting if the patient is unconscious or having convulsions. For a conscious individual, give one full cup of water to dilute the ingested material. Get medical attention.[2]

Fire and Explosion Hazards

-

Extinguishing Media: Use water spray or fog, foam, carbon dioxide, or dry chemical to extinguish fires.[2]

-

Firefighting Procedures: Avoid eye and skin contact. Do not breathe fumes or inhale vapors.[2]

-

Hazardous Combustion Products: Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[2]

Spills and Leaks

-

Procedure: Sweep up the material and transfer it to a suitable container for disposal.

-

Disposal: Incinerate the waste material. Follow all chemical pollution control regulations.[2]

Visualized Workflows and Pathways

To further aid in the safe handling and understanding of this compound, the following diagrams, created using the DOT language, illustrate key processes.

Caption: Safe Handling Workflow for this compound.

Caption: Proposed Hydrolysis Pathway of this compound.

This guide is intended to provide comprehensive health and safety information for this compound. It is imperative that all users of this chemical consult the most current Safety Data Sheet (SDS) provided by the manufacturer and adhere to all institutional and regulatory safety protocols.

References

A Technical Guide to the Hydrolysis and Condensation of Trivinylethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hydrolysis and condensation mechanism of trivinylethoxysilane, a critical process in the formation of silicon-based materials. The following sections detail the core chemical reactions, influencing factors, quantitative kinetic data, and the experimental protocols used to elucidate this mechanism. This information is essential for professionals in drug development and materials science who utilize silane chemistry for surface modification, encapsulation, and the synthesis of functionalized polymers.

Core Mechanism: Hydrolysis and Condensation

The transformation of this compound into a polysiloxane network is a two-stage process involving hydrolysis and condensation.[1]

1.1. Hydrolysis: In the initial step, the ethoxy groups (-OC2H5) of this compound are replaced by hydroxyl groups (-OH) in the presence of water. This reaction can be catalyzed by either an acid or a base and proceeds stepwise to form vinylsilanols.[1][2]

1.2. Condensation: Following hydrolysis, the newly formed vinylsilanols are reactive and undergo condensation to form siloxane bonds (Si-O-Si). This process can occur through two pathways: water-producing condensation between two silanol groups or alcohol-producing condensation between a silanol and an ethoxy group.[1] This self-condensation leads to the formation of oligomers and eventually a cross-linked polysiloxane network.[2]

The overall reaction scheme is influenced by several factors, including pH, water/silane ratio, catalyst, temperature, and solvent.[1][3]

Signaling Pathways and Logical Relationships

The hydrolysis and condensation of this compound is a complex process with several interconnected factors influencing the reaction kinetics and the final structure of the polysiloxane network. The following diagram illustrates these relationships.

Caption: Factors influencing the hydrolysis and condensation of this compound.

Quantitative Data

The kinetics of this compound (VTES) hydrolysis are significantly influenced by the reaction conditions. The following tables summarize the apparent rate constants and other kinetic parameters reported in the literature.

Table 1: Apparent Rate Constants for Vinyltriethoxysilane (VTES) Hydrolysis [4]

| Condition | Catalyst | Apparent Rate Constant (k) |

| Neutral | None | 1.3 x 10⁻⁶ M⁻¹s⁻¹ |

| Acidic | HCl | Rate increases up to four orders of magnitude |

| Basic | NaOH | Rate increases up to four orders of magnitude |

Note: The study also found that in basic conditions, the steric hindrance of the ethoxy group makes the hydrolysis of VTES about 50 times slower than that of vinyltrimethoxysilane (VTMS).[4]

Table 2: Kinetic Parameters for the Hydrolysis of Organotriethoxysilanes [5][6]

| Precursor | Relative Hydrolysis Rate | 29Si NMR Chemical Shift (ppm) |

| Methyltriethoxysilane | - | -42.5 |

| Ethyltriethoxysilane | - | -45.0 |

| Propyltriethoxysilane | - | -46.0 |

| Vinyltriethoxysilane | Slower than alkylsilanes | -58.0 |

| Phenyltriethoxysilane | Slower than alkylsilanes | - |

Note: The reaction rate is related to the chemical shift of 29Si in the NMR spectra, which provides information about the electronic density of the Si atoms and the inductive effects of substituents. The vinyl group in VTES has an electron-withdrawing effect, which generally slows down the hydrolysis rate compared to alkyltriethoxysilanes under certain conditions.[5][6]

Experimental Protocols

The study of this compound hydrolysis and condensation relies on spectroscopic techniques to monitor the chemical changes over time. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ²⁹Si NMR, is a powerful tool for quantitatively tracking the disappearance of ethoxy groups and the formation of silanols and siloxane bonds.[4][5][6]

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR analysis of this compound hydrolysis.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 or 400 MHz).

Sample Preparation:

-

Dissolve this compound (VTES) in a suitable solvent, such as acetonitrile-d₃ or ethanol-d₆, directly in an NMR tube.

-

Add a precise amount of deionized water to achieve the desired water/silane molar ratio.

-

To initiate the reaction under acidic or basic conditions, add a small, known concentration of a catalyst, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Data Acquisition:

-

Acquire ¹H and ²⁹Si NMR spectra at regular time intervals to monitor the reaction progress.

-

For ²⁹Si NMR, techniques like Inverse Gated Decoupling can be used to obtain quantitative spectra.

Data Analysis:

-

In ¹H NMR, monitor the decrease in the intensity of the ethoxy proton signals (triplet and quartet) and the appearance of ethanol signals. The vinyl proton signals can also be observed.

-

In ²⁹Si NMR, track the disappearance of the VTES peak and the appearance of new peaks corresponding to the hydrolyzed species (RSi(OEt)₂(OH), RSi(OEt)(OH)₂, RSi(OH)₃) and condensed species (dimers, trimers, etc.).[5][6]

-

The concentration of each species is determined by the integration of its corresponding peak. This data is then used to calculate the reaction rate constants.[4][5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is another valuable technique for monitoring the hydrolysis and condensation reactions by observing changes in the vibrational bands of the involved functional groups.

Experimental Workflow for FTIR Analysis

Caption: Workflow for FTIR analysis of this compound hydrolysis.

Instrumentation:

-

An FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for in-situ monitoring of liquid samples.

Sample Preparation:

-

Prepare a reaction mixture containing this compound, water, a catalyst, and a suitable solvent.

-

The mixture is then placed in contact with the ATR crystal for continuous monitoring.

Data Acquisition:

-

FTIR spectra are recorded over a range of wavenumbers (typically 4000-400 cm⁻¹) at regular time intervals.

Data Analysis:

-

Hydrolysis: Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹).

-

Condensation: Track the formation of siloxane bonds (Si-O-Si) by the appearance of a characteristic band around 1050-1000 cm⁻¹.

-

The changes in the peak intensities or areas over time can be used to qualitatively and, with proper calibration, quantitatively follow the reaction kinetics.

Conclusion

The hydrolysis and condensation of this compound is a multifaceted process governed by a delicate interplay of reaction conditions. A thorough understanding of the underlying mechanisms and the factors that control the reaction rates is paramount for the successful application of this silane in advanced materials and drug delivery systems. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and professionals to design and control the synthesis of this compound-based materials with desired properties.

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medium.com [medium.com]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academica-e.unavarra.es [academica-e.unavarra.es]

Thermal Stability of Trivinylethoxysilane Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of polymers incorporating trivinylethoxysilane. Due to a scarcity of literature on this compound homopolymers, this document focuses on the well-documented thermal behavior of its copolymers, particularly with methyl methacrylate (MMA). The inclusion of vinyltriethoxysilane (VTES) has been shown to enhance the thermal stability of polymers, an attribute of significant interest in the development of robust materials for various applications. This guide details the experimental protocols for the synthesis and thermal analysis of these polymers and presents a proposed thermal degradation pathway. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound is a versatile organosilane monomer that can be incorporated into polymeric structures to impart desirable properties such as improved adhesion, crosslinking capabilities, and enhanced thermal stability. The silicon-oxygen bond is inherently more thermally stable than the carbon-carbon bonds that form the backbone of many organic polymers. Consequently, the incorporation of silane moieties into a polymer matrix is a promising strategy for developing materials with superior performance at elevated temperatures. This guide explores the thermal characteristics of polymers containing this compound, providing researchers with the foundational knowledge required for the design and development of new, thermally stable materials.

Synthesis of this compound-Containing Polymers

The most common method for synthesizing polymers from vinyl monomers is free radical polymerization. This technique is applicable to the polymerization of this compound, typically in a copolymerization with other vinyl monomers.

Experimental Protocol: Free Radical Copolymerization of Vinyltriethoxysilane (VTES) and Methyl Methacrylate (MMA)

This protocol is based on established methods for the synthesis of poly(MMA-co-VTES).[1][2]

Materials:

-

Methyl methacrylate (MMA), purified

-

Vinyltriethoxysilane (VTES)

-

Azobisisobutyronitrile (AIBN) as initiator

-

Ethyl cellosolve as solvent

-

Methanol or water for precipitation

Procedure:

-

In a reaction vessel equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve a specific molar ratio of MMA and VTES in ethyl cellosolve.

-

Add a calculated amount of AIBN (typically 0.1-1% by weight of the total monomers).

-

Purge the reaction mixture with nitrogen for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to a constant temperature, typically 70°C, under a nitrogen atmosphere.[1]

-

Allow the polymerization to proceed for a set period (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

-

Terminate the reaction by cooling the mixture to room temperature.

-

Precipitate the copolymer by slowly adding the reaction mixture to a non-solvent, such as methanol or water, while stirring vigorously.

-

Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

-

Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Experimental Workflow for Polymer Synthesis

Caption: Workflow for the synthesis of poly(MMA-co-VTES).

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Quantitative Data from TGA

The following table summarizes the thermal degradation data for poly(methyl methacrylate) (PMMA) and a copolymer of MMA and VTES. The data clearly indicates that the incorporation of VTES enhances the thermal stability of the polymer.[1]

| Polymer | Onset Decomposition Temperature (°C) | Temperature of Maximum Degradation Rate (°C) |

| PMMA | ~225 | 343.6 |

| Poly(MMA-co-VTES) | ~250 | 373.0 |

Table 1: Thermal degradation temperatures of PMMA and Poly(MMA-co-VTES) in a nitrogen atmosphere.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines a standard procedure for TGA of polymers.[3][4]

Apparatus:

-

Thermogravimetric Analyzer

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

-

Place a small amount of the polymer sample (typically 5-10 mg) into a clean TGA pan (e.g., platinum or alumina).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.

-

Heat the sample at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., from room temperature to 800°C).

-

Record the mass of the sample as a function of temperature.

-

The TGA data is typically plotted as percent weight loss versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperature of maximum degradation.

Experimental Workflow for TGA

Caption: Workflow for Thermogravimetric Analysis (TGA) of polymers.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound-containing polymers is a complex process. Based on the degradation mechanisms of related polyvinyl and polysiloxane polymers, a plausible pathway can be proposed. The degradation is expected to initiate in the organic backbone, followed by reactions involving the siloxane side chains.

At elevated temperatures, the C-C bonds of the polymer backbone can undergo random scission, leading to the formation of smaller, volatile fragments. This is a common degradation pathway for vinyl polymers.

Simultaneously or at higher temperatures, the ethoxy groups on the silicon atom can undergo hydrolysis (if moisture is present) and subsequent condensation reactions, leading to the formation of a crosslinked silica-like (Si-O-Si) network. This network structure contributes to the enhanced thermal stability and char yield observed in polymers containing silyl ethers. The vinyl groups may also participate in crosslinking reactions at high temperatures.

Proposed Thermal Degradation Pathway

Caption: Proposed thermal degradation pathway for poly(this compound).

Conclusion

The incorporation of this compound into polymer chains is an effective strategy for enhancing their thermal stability. As demonstrated by studies on poly(MMA-co-VTES), the presence of the silane moiety raises the decomposition temperature of the material. This guide has provided detailed experimental protocols for the synthesis and thermal analysis of such polymers, which can be adapted by researchers for the development of new materials. The proposed degradation pathway offers a framework for understanding the chemical changes that occur at elevated temperatures. Further research into the thermal properties of this compound homopolymers is warranted to fully elucidate their potential in high-temperature applications.

References

A Technical Guide to the Solubility of Trivinylethoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trivinylethoxysilane in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide leverages information from structurally similar silane compounds, such as vinyltrimethoxysilane and triethoxy(ethyl)silane, to infer its solubility profile. The information herein is intended to guide researchers in handling and utilizing this compound in their experimental workflows.

Core Concepts in Silane Solubility

This compound (C8H14OSi) is an organosilane coupling agent characterized by the presence of three vinyl functional groups and one hydrolyzable ethoxy group. This dual functionality allows it to act as a bridge between organic polymers and inorganic materials. The solubility of this compound is a critical parameter for its application in coatings, adhesives, and composite materials, as it dictates the choice of solvent for formulation, reaction, and deposition processes.

The solubility of silanes is primarily governed by their molecular structure. The organic moieties (vinyl groups in this case) contribute to their affinity for organic solvents, while the alkoxy group (ethoxy group) can undergo hydrolysis in the presence of water, which can affect its solubility behavior, particularly in protic solvents.

Inferred Solubility Profile of this compound

Based on the reported solubility of analogous vinyl and ethoxy silanes, this compound is expected to be soluble in a wide range of common organic solvents. The presence of the vinyl groups suggests good compatibility with nonpolar and moderately polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Notes |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | May undergo slow hydrolysis in the presence of water. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Generally stable in anhydrous ethers. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | Good solvents for dissolving and reacting this compound. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | Expected to be soluble, particularly in longer-chain alkanes. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | Generally good solvents for silanes. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Expected to be soluble. |

| Esters | Ethyl acetate | Soluble | Expected to be soluble. |

| Water | Insoluble | Hydrolyzes to form silanols and subsequently siloxanes. |

Experimental Protocol for Determining this compound Solubility

The following is a generalized protocol for determining the solubility of this compound in an organic solvent. This protocol is adapted from standard laboratory procedures for solubility testing.

Materials:

-

This compound

-

Selected organic solvents (anhydrous grade recommended)

-

Glass vials with screw caps

-

Vortex mixer

-

Water bath or heating block

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation of Stock Solution:

-

Weigh a precise amount of this compound (e.g., 100 mg) into a clean, dry glass vial.

-

Add a small, measured volume of the selected organic solvent (e.g., 1 mL) to the vial.

-

-

Initial Solubility Assessment:

-

Cap the vial tightly and vortex the mixture for 1-2 minutes at room temperature.

-

Visually inspect the solution. A clear, single-phase solution with no visible particles indicates that the compound is soluble at that concentration.

-

-

Procedure for Insoluble or Partially Soluble Compounds:

-

If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

-

If still not dissolved, gently warm the solution in a water bath or on a heating block (e.g., to 40-50 °C). Exercise caution with flammable solvents.

-

If the compound dissolves with heating, allow it to cool to room temperature to check for precipitation.

-

-

Determination of Approximate Solubility Limit:

-

If the compound is soluble in the initial screen, add increasing amounts of this compound to the solvent until saturation is reached (i.e., solid material remains undissolved after thorough mixing).

-

If the compound is insoluble in the initial screen, perform serial dilutions. Prepare a new vial with a lower starting concentration (e.g., 10 mg/mL) and repeat the solubility assessment steps. Continue decreasing the concentration until solubility is achieved.

-

-

Documentation:

-

Record the solvent used, the temperature of the experiment, and the highest concentration at which this compound fully dissolves.

-

Note any observations, such as color changes or the formation of precipitates upon cooling.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Safety Considerations

This compound is a reactive chemical. It is important to handle it in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. Store in a cool, dry place away from moisture. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

An In-depth Technical Guide to the Purity Analysis of Trivinylethoxysilane for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of trivinylethoxysilane, a versatile organosilane coupling agent. Ensuring high purity is critical for applications in materials science, surface modification, and bioconjugation, where impurities can adversely affect performance and reproducibility.

Introduction to this compound and Its Importance

This compound (TVES) is an organofunctional silane featuring three reactive vinyl groups and one hydrolyzable ethoxy group. This unique structure allows it to act as a molecular bridge between organic polymers and inorganic substrates. The ethoxy group can hydrolyze to form a silanol, which condenses with hydroxyl groups on inorganic surfaces, while the vinyl groups can participate in polymerization reactions with an organic matrix. This dual functionality is pivotal for creating robust composite materials with enhanced mechanical properties. Given its role as an interfacial modifier, the purity of TVES is paramount to ensure consistent and reliable performance in high-stakes research and development environments.

Potential Impurities in this compound

While specific impurity profiles can vary between manufacturing batches, potential impurities in this compound may include:

-

Starting materials and byproducts: Residual reactants from the synthesis process.

-

Oligomeric species: Self-condensation products of this compound.

-

Hydrolysis products: Compounds formed by the reaction of the ethoxy group with moisture.

-

Solvent residues: Residual solvents used during synthesis and purification.

A thorough purity analysis is essential to identify and quantify these impurities.

Analytical Techniques for Purity Assessment

A multi-pronged analytical approach is recommended for the comprehensive purity analysis of this compound. Gas chromatography and spectroscopic methods are the primary tools for this purpose.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds, making it highly suitable for the analysis of this compound.[1][2] When coupled with a mass spectrometer (GC-MS), it also allows for the definitive identification of separated components.[1][3]

Table 1: Illustrative Gas Chromatography (GC-FID) Purity Data for this compound

| Component | Retention Time (min) | Area (%) | Purity Specification |

| This compound | 5.2 | 99.5 | > 98% |

| Unknown Impurity 1 | 3.8 | 0.2 | < 0.5% |

| Unknown Impurity 2 | 6.1 | 0.3 | < 0.5% |

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the chemical structure and bonding environment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure and identify organic impurities. 29Si NMR can provide insights into the silicon environment and detect siloxane impurities.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying functional groups present in the molecule and can be used to detect impurities with distinct vibrational modes.

-

X-ray Photoelectron Spectroscopy (XPS): While primarily a surface-sensitive technique, XPS can be used to determine the elemental composition and chemical states of silicon, carbon, and oxygen in this compound samples, particularly when analyzing thin films or surface modifications.[5][6]

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Observables | Purpose |

| ¹H NMR | Chemical shifts and coupling constants of vinyl and ethoxy protons. | Structural confirmation and detection of organic impurities. |

| ¹³C NMR | Chemical shifts of vinyl and ethoxy carbons. | Structural confirmation. |

| 29Si NMR | Chemical shift of the silicon atom. | Assessment of the silicon environment and siloxane impurities.[4] |

| FTIR | Characteristic absorption bands for C=C, Si-O-C, and C-H bonds. | Functional group analysis and impurity detection. |

| XPS | Binding energies of Si 2p, C 1s, and O 1s electrons.[5][6] | Elemental composition and chemical state analysis. |

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To determine the purity of this compound by separating and quantifying the main component and any volatile impurities.

Materials:

-

Gas chromatograph with a flame ionization detector (FID)

-

Capillary column (e.g., non-polar, such as DB-1 or equivalent)

-

Helium (carrier gas)

-

Hydrogen and Air (for FID)

-

This compound sample

-

Volumetric flasks and syringes

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen anhydrous solvent (e.g., 1% v/v).

-

Instrument Setup:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas Flow Rate: 1 mL/min (Helium)

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Acquisition: Record the chromatogram for the duration of the run.

-

Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structurally related impurities.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated chloroform (CDCl₃)

-

This compound sample

-

Internal standard (e.g., tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in CDCl₃ in an NMR tube. Add a drop of TMS as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: 90° pulse, 2-second relaxation delay.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

-

-

29Si NMR Acquisition:

-

Acquire a silicon NMR spectrum. This may require a specialized probe and longer acquisition times.

-

-

Data Processing and Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

-

Compare the observed chemical shifts with expected values for this compound.

-

Analyze the spectra for the presence of any unexpected peaks that may indicate impurities.

-

Visualizations

Caption: Workflow for the purity analysis of this compound.

Caption: Logical flow of a gas chromatography experiment.

Conclusion

The purity of this compound is a critical parameter that dictates its performance in various applications. A combination of chromatographic and spectroscopic techniques provides a robust framework for a comprehensive purity assessment. The detailed protocols and methodologies outlined in this guide offer a foundation for researchers and scientists to establish reliable quality control procedures for this compound in a laboratory setting. Adherence to these analytical practices will ensure the consistency and success of research and development endeavors that rely on this important organosilane.

References

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. diva-portal.org [diva-portal.org]

- 4. Spectroscopic studies of triethoxysilane sol-gel and coating process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Untapped Potential of Trivinylethoxysilane: A Technical Guide for Chemical Synthesis

For Immediate Release

This technical guide addresses the role of trivinylethoxysilane (CAS No. 70693-56-0) as a chemical intermediate for researchers, scientists, and professionals in drug development and material science. While specific, detailed research on this compound is limited in publicly available literature, its chemical structure suggests a significant, albeit niche, potential in polymer and materials synthesis. This document outlines its core properties and projects its reactivity and applications based on the well-documented behavior of analogous vinylalkoxysilanes, such as vinyltrimethoxysilane (VTMS) and vinyltriethoxysilane (VTES).

Introduction to this compound

This compound is an organosilicon compound featuring three reactive vinyl groups and one hydrolyzable ethoxy group. This unique structure positions it as a potent trifunctional crosslinking agent and a versatile intermediate in organic and polymer synthesis. The presence of multiple vinyl groups allows for participation in numerous polymerization and addition reactions, while the ethoxy group enables covalent bonding to inorganic substrates and the formation of siloxane networks.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Vinyltrimethoxysilane (for comparison) |

| CAS Number | 70693-56-0[1] | 2768-02-7[2] |

| Molecular Formula | C8H14OSi[1] | C5H12O3Si[3] |

| Molecular Weight | 154.28 g/mol [1] | 148.23 g/mol [3][4] |

| Boiling Point | Not available | 123 °C[4][5] |

| Density | Not available | 0.971 g/mL at 25 °C[6] |

| Refractive Index | Not available | 1.392 (n20/D)[6] |

Core Reactivity and Function as a Chemical Intermediate

The reactivity of this compound is governed by its two key functional moieties: the vinyl groups and the ethoxy group.